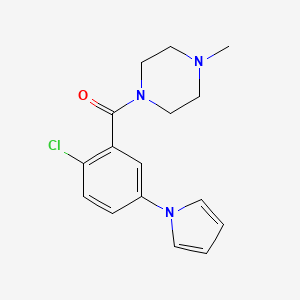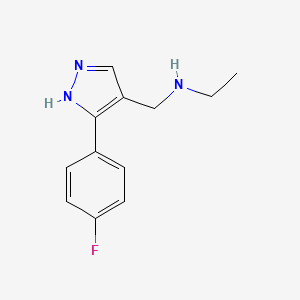
n-((3-(4-Fluorophenyl)-1h-pyrazol-4-yl)methyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methyl)ethanamine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a fluorophenyl group attached to the pyrazole ring, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methyl)ethanamine typically involves the formation of the pyrazole ring followed by the introduction of the fluorophenyl group. One common method is the condensation of 4-fluorophenylhydrazine with an appropriate diketone to form the pyrazole ring. This intermediate can then be reacted with an appropriate alkylating agent to introduce the ethanamine group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-((3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
N-((3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-((3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methyl)ethanamine involves its interaction with specific molecular targets. The fluorophenyl group can enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a fluorophenyl group and has been studied for its antibacterial activity.
4-(Acetylamino)-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide: Another pyrazole derivative with a fluorophenyl group, used in drug development.
Uniqueness
N-((3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methyl)ethanamine is unique due to its specific structure, which combines the pyrazole ring with a fluorophenyl group and an ethanamine moiety. This combination can result in distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C12H14FN3 |
|---|---|
Poids moléculaire |
219.26 g/mol |
Nom IUPAC |
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]ethanamine |
InChI |
InChI=1S/C12H14FN3/c1-2-14-7-10-8-15-16-12(10)9-3-5-11(13)6-4-9/h3-6,8,14H,2,7H2,1H3,(H,15,16) |
Clé InChI |
ISKKBQDGKPBWPF-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1=C(NN=C1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


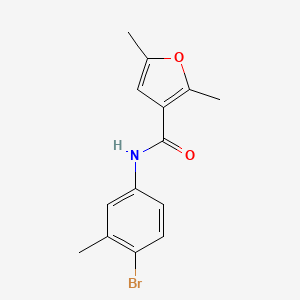
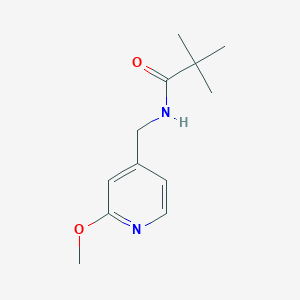
![2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline](/img/structure/B14907083.png)
![2-(((3AR,4R,6S,6aS)-6-(7-chloro-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14907089.png)
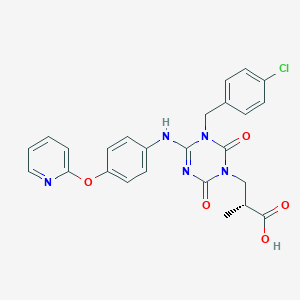

![(3aS,8aS)-2,2-Dimethyl-4,4,8-tri(naphthalen-1-yl)-8-(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14907102.png)

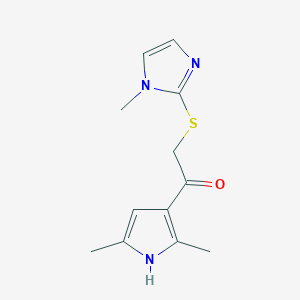
![Ethanethiol, 2-[bis(2-pyridinylmethyl)amino]-](/img/structure/B14907119.png)
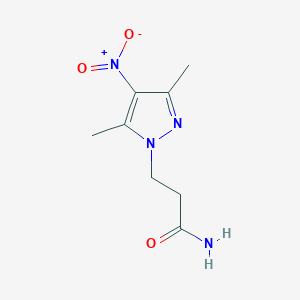
![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14907126.png)

